3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol
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Overview
Description
3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol is an organic compound with the molecular formula C11H16O5 It is characterized by the presence of a hydroxy group and two methoxy groups attached to a phenyl ring, along with a propane-1,2-diol side chain
Mechanism of Action
Target of Action
The primary target of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol is the protein Endo-1,4-beta-xylanase Y . This protein is found in the organism Clostridium thermocellum .
Mode of Action
It is known to inhibit the protein feruloyl esterases . The compound’s interaction with its target protein likely results in changes to the protein’s function, potentially affecting the breakdown of complex carbohydrates.
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific molecular structure of the compound .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with a suitable reagent to introduce the propane-1,2-diol side chain. One common method involves the reduction of the aldehyde group to an alcohol, followed by further functionalization to achieve the desired diol structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .
Scientific Research Applications
3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: This compound has one less methoxy group, which can affect its chemical properties and reactivity.
Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl):
Uniqueness
The presence of both hydroxy and methoxy groups, along with the diol side chain, makes it a versatile compound for various chemical reactions and research applications .
Properties
IUPAC Name |
3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-15-9-4-7(3-8(13)6-12)5-10(16-2)11(9)14/h4-5,8,12-14H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVVRJZYFJNFBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745400 |
Source
|
Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22805-15-8 |
Source
|
Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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